molecular formula C11H11ClN2O2 B2449739 5-Chloro-2-morpholinobenzo[d]oxazole CAS No. 94058-85-2

5-Chloro-2-morpholinobenzo[d]oxazole

Cat. No. B2449739
CAS RN: 94058-85-2
M. Wt: 238.67
InChI Key: LDOYAIFMBIJNAG-UHFFFAOYSA-N
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Description

5-Chloro-2-Morpholinobenzo[d]oxazole is a chemical compound with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 . It is also known by other synonyms such as 5-chloro-2-(4-morpholinyl)benzoxazole, 5-chloro-2-morpholinobenzoxazole, 5-chloro-2-(morpholin-4-yl)benzoxazole, and 2-morpholino-5-chlorobenzoxazole .


Synthesis Analysis

The synthesis of 5-Chloro-2-Morpholinobenzo[d]oxazole involves several steps. The synthetic route includes the use of morpholine and 5-Chlorobenzoxazole . The literature references for the synthesis include works by Froehr, Tanja; Sindlinger, Christian P.; Kloeckner, Ulrich; Finkbeiner, Peter; Nachtsheim, Boris J. in Organic Letters, 2011 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-Morpholinobenzo[d]oxazole consists of a benzoxazole ring substituted with a chlorine atom and a morpholine ring . The exact mass of the molecule is 238.05100 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-Morpholinobenzo[d]oxazole include a molecular weight of 238.67000, an exact mass of 238.05100, and a LogP of 2.38280 . The boiling point, melting point, and density are not available .

Scientific Research Applications

Synthesis and Derivative Studies

  • Derivatives Development : The derivatives of oxazole compounds, including 5-Chloro-2-morpholinobenzo[d]oxazole, have been studied for their potential in synthesizing new compounds. For instance, derivatives of 5-(dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde and its analogs, with morpholino groups, have been explored (Vyzhdak et al., 2005).

Coordination Chemistry

  • Transition Metal Coordination : Oxazole ligands, including those similar to 5-Chloro-2-morpholinobenzo[d]oxazole, have been utilized in transition metal-catalyzed asymmetric syntheses. Their structural properties make them valuable for coordination chemistry and synthesis applications (Gómez et al., 1999).

Pharmaceutical Research

  • Antimicrobial Activity : Certain benzoxazole derivatives, related to 5-Chloro-2-morpholinobenzo[d]oxazole, have shown significant antimicrobial activity. Their effectiveness against various bacterial and yeast strains has been a subject of study (Temiz‐Arpacı et al., 2005).

Catalysis

  • Gold Catalysis : Research has been conducted on the synthesis of oxazoles, similar to 5-Chloro-2-morpholinobenzo[d]oxazole, using gold catalysis. This method facilitates the creation of oxazole derivatives under mild conditions (Hashmi et al., 2004).

Anticancer Research

  • Oxazole-Based Anticancer Agents : Oxazole-based compounds, which include structures similar to 5-Chloro-2-morpholinobenzo[d]oxazole, are being explored for their potential as anticancer agents. Their interaction with various enzymes and receptors makes them promising candidates for drug development (Chiacchio et al., 2020).

properties

IUPAC Name

5-chloro-2-morpholin-4-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-8-1-2-10-9(7-8)13-11(16-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOYAIFMBIJNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-morpholinobenzo[d]oxazole

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